molecular formula C15H13ClN2O5 B075355 Gallocyanine CAS No. 1562-85-2

Gallocyanine

Cat. No.: B075355
CAS No.: 1562-85-2
M. Wt: 336.72 g/mol
InChI Key: AQSOTOUQTVJNMY-UHFFFAOYSA-N
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Description

Gallocyanine, also known as 7-Dimethylamino-4-hydroxy-3-oxo-phenoxazine-1-carboxylic acid, is a phenoxazine dye. It is primarily used as a stain in histology and cytology for identifying nucleic acids. The compound has a molecular formula of C15H13N2O5Cl and a molecular weight of 336.73 g/mol .

Mechanism of Action

Target of Action

Gallocyanine primarily targets the superoxide radical-anion and Dickkopf-1 (Dkk1) , an antagonist of the Wnt pathway . The superoxide radical-anion plays a crucial role in the production of reactive oxygen species (ROS) by neutrophils . Dkk1 is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes .

Mode of Action

This compound interacts with its targets in a specific manner. It reacts mainly with the superoxide radical-anion , revealing the regulatory effect of anti-inflammatory drugs on neutrophil NADPH-oxidase and myeloperoxidase . These enzymes are responsible for the production of ROS . This compound also disrupts the interaction of Dkk1 with its receptor LRP5/6 , thereby activating Wnt/β-catenin signaling .

Biochemical Pathways

The interaction of this compound with the superoxide radical-anion affects the NADPH-oxidase pathway . This pathway is responsible for the production of ROS by neutrophils . On the other hand, by inhibiting Dkk1, this compound impacts the Wnt/β-catenin signaling pathway . This pathway plays a fundamental role in cell proliferation, migration, and differentiation .

Result of Action

The interaction of this compound with the superoxide radical-anion leads to the formation of fluorescent products . This suggests that this compound can act as a fluorogenic chemosensor for estimating the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . By inhibiting Dkk1, this compound activates Wnt/β-catenin signaling, which could have therapeutic implications for diseases associated with dysregulation of this pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of ROS by neutrophils, a process affected by this compound, is rapidly activated upon contact with pathogen-associated molecular patterns such as lipopolysaccharides and formyl-containing bacterial polypeptides . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallocyanine is synthesized from gallic acid and dimethylaniline in the presence of an oxidizing agent. The reaction typically involves the following steps:

    Condensation Reaction: Gallic acid reacts with dimethylaniline to form an intermediate.

    Oxidation: The intermediate is then oxidized to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by mixing gallic acid and dimethylaniline in methanol, followed by the addition of an oxidizing agent such as iodine. The reaction mixture is heated under reflux conditions until the desired product is formed .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Superoxide anion radicals, hypochlorous acid.

    Reducing Agents: Various reducing agents can be used, depending on the desired reaction.

    Solvents: Methanol is commonly used in the synthesis and reactions involving this compound.

Major Products:

Comparison with Similar Compounds

Uniqueness of Gallocyanine: this compound is unique in its ability to form fluorescent products upon reacting with specific reactive oxygen species and reactive halogen species. This property makes it particularly valuable in research applications involving the detection and quantification of these species .

Properties

IUPAC Name

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSOTOUQTVJNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H13ClN2O5
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DSSTOX Substance ID

DTXSID60935389
Record name Gallocyanin
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Molecular Weight

336.72 g/mol
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Physical Description

Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS]
Record name Gallocyanine
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CAS No.

1562-85-2
Record name Gallocyanine
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Record name 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Gallocyanine interacts with various targets depending on the application. For instance: * DNA: this compound intercalates between base pairs of double-stranded DNA (dsDNA), leading to changes in its electrochemical and spectroscopic properties. This interaction allows for DNA detection and quantification. [] * Proteins: this compound binds to proteins, including Immunoglobulin Y (IgY), enabling the development of cheaper alternatives to enzyme-linked immunosorbent assays. [] * Reactive Oxygen Species (ROS): this compound undergoes oxidation in the presence of ROS, particularly superoxide anion radicals, resulting in spectral property changes that can be utilized to assess neutrophil activity. [, , ]

A: * Molecular Formula: C15H12N2O5 []* Molecular Weight: 296.26 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits an absorption maximum (λmax) at 620 nm when interacting with periodate. [] When bound to DNA, the λmax is observed at 630 nm. [] * Fluorescence Spectroscopy: Upon excitation at 239 nm, this compound exhibits an emission maximum at 414 nm. This fluorescence is enhanced upon interaction with nucleic acids. []

A: this compound acts as a catalyst in various reactions, enabling sensitive detection of specific ions. Some examples include:* Chromium(VI) detection: this compound catalyzes the oxidation of this compound by hydrogen peroxide in the presence of chromium(VI), allowing for Cr(VI) determination in water samples with high sensitivity. [, ] * Tellurium(IV) detection: this compound's reduction by sodium sulfide is catalyzed by tellurium(IV), forming the basis for a sensitive spectrophotometric method to quantify tellurium in water samples. []* Selenium(IV) detection: this compound's reduction by sodium sulfide is also catalyzed by Selenium (IV), facilitating its detection in various samples. []

A: While specific examples of computational chemistry studies on this compound itself are limited within the provided research, QSAR models have been developed for metal-dye complexes including this compound. These models help understand the relationship between the structure of the complex and its ability to bind to specific analytes like peptides. []

A: this compound's stability is affected by light exposure, leading to fading of its stained sections. Storage in the dark is crucial to maintain its staining quality. [] Regarding its formulation, immobilizing this compound within a chitosan membrane was found to be effective for developing a test strip for arsenic detection, demonstrating a practical strategy for sensor development. []

ANone: The provided research primarily focuses on the analytical and biochemical applications of this compound and does not provide specific information regarding SHE regulations.

ANone: The research provided does not focus on the pharmacological properties of this compound, and therefore information regarding its PK/PD is limited.

A: this compound has a rich history in biological staining, dating back to the early 20th century. A significant milestone was the development of the this compound-chrome alum staining method by Einarson, which is widely used in neurohistology for demonstrating nucleic acids. [] This method contributed significantly to understanding cellular basophilia and its relationship to cell metabolism. []

A: this compound's applications span various disciplines:* Histology: Its use as a nuclear stain enables researchers to visualize and study cellular structures in various tissues. [, , ]* Analytical Chemistry: Its catalytic properties are exploited to develop sensitive and selective spectrophotometric methods for detecting trace amounts of ions like chromium, tellurium, and selenium in environmental and biological samples. [, , ]* Biochemistry: Its interaction with DNA and ability to act as an electron mediator enable its use in biosensors and bioelectrochemical systems. [, ]* Material Science: Its ability to be incorporated into nanomaterials like nanoporous titanium dioxide electrodes opens avenues for developing novel electrochemical sensors and catalysts. []* Biomedical Engineering: Research on utilizing this compound as an electron mediator in artificial blood substitutes like hemoglobin vesicles showcases its potential in this field. []

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